Imidazole Regioisomerism: 2-yl vs. 4-yl Attachment Potency Differentiation in GABA Transporter Inhibition
The imidazole-2-yl substitution pattern on the propanoic acid scaffold produces a distinct pharmacological profile compared to the imidazole-4-yl regioisomer. In direct head-to-head pharmacological evaluation within the same study, 3-(1H-imidazol-2-yl)propanoic acid (11a, the non-ethylated parent of the target compound) exhibited a pIC50 of 4.54 ± 0.15 at mGAT3, compared to pIC50 of 4.76 ± 0.08 for the imidazole-4-yl regioisomer 1H-imidazol-4-ylacetic acid (9a)—a 1.66-fold difference in absolute IC50. However, the 2-substituted compound demonstrated superior subtype selectivity with IC50 ratios of mGAT3:mGAT2 = 18:1 and mGAT3:mGAT4 = 7:1 [1]. This regioisomerism-dependent selectivity profile is directly relevant to the target compound, which retains the 2-yl attachment while adding N-1 ethylation [2].
| Evidence Dimension | mGAT3 inhibitory potency and subtype selectivity |
|---|---|
| Target Compound Data | Target compound is 2-amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid; structurally derived from the imidazol-2-yl scaffold (non-ethylated parent 11a: mGAT3 pIC50 = 4.54 ± 0.15; mGAT3:mGAT2 = 18:1; mGAT3:mGAT4 = 7:1) |
| Comparator Or Baseline | Imidazol-4-yl regioisomer (1H-imidazol-4-ylacetic acid, 9a): mGAT3 pIC50 = 4.76 ± 0.08; mGAT3:mGAT1 = 35:1 (mGAT2 and mGAT4 selectivity not specifically highlighted as superior) |
| Quantified Difference | 1.66-fold lower absolute mGAT3 potency for the 2-yl scaffold, but markedly improved mGAT3:mGAT2 (18:1) and mGAT3:mGAT4 (7:1) selectivity profile for the 2-substituted regioisomer |
| Conditions | [³H]GABA uptake assay in HEK293 cells expressing mouse GAT1–GAT4; preincubation 25 min followed by [³H]GABA addition |
Why This Matters
For researchers developing subtype-selective GABA uptake inhibitors targeting mGAT3 for neurological disorders, the imidazol-2-yl scaffold offers a selectivity advantage over the 4-yl regioisomer that may reduce off-target effects at mGAT2 and mGAT4.
- [1] Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 881–895. Table 1 data: compound 9a pIC50=4.76±0.08; compound 11a pIC50=4.54±0.15 with mGAT3:mGAT2=18:1 and mGAT3:mGAT4=7:1. View Source
- [2] Kuujia.com. (n.d.). Cas no 1310086-51-1 (2-amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid). Structural confirmation: imidazole ring at 2-position with N-1 ethyl substitution. View Source
